An In-depth Technical Guide to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This molecule, while a critical intermediate in the synthesis of the potent insecticide Indoxacarb, also holds significant untapped potential within the broader field of medicinal chemistry. The indanone scaffold is a well-established pharmacophore, and this particular derivative, with its unique array of functional groups, offers a versatile platform for the development of novel therapeutic agents. This guide is designed to provide a deep dive into the chemical properties, synthesis, and potential applications of this compound, moving beyond its current primary use and into the realm of drug discovery. Our exploration will be grounded in established scientific principles, offering both theoretical understanding and practical insights for researchers at the forefront of chemical and pharmaceutical innovation.
Molecular Overview and Physicochemical Properties
5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, with the CAS number 144172-24-7, is a functionalized indanone derivative.[1][2][3][4][5][6] Its structure is characterized by a chlorinated benzene ring fused to a five-membered ring containing a ketone, a hydroxyl group, and a methoxycarbonyl group at the second position.
Chemical Structure:
A 2D representation of the chemical structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₄ | [1][2][3][4] |
| Molecular Weight | 240.64 g/mol | [1][2] |
| Melting Point | 132-133 °C | [7] |
| Boiling Point | 376.3 ± 42.0 °C (Predicted) | [7] |
| Density | 1.503 g/cm³ (Predicted) | [7] |
Spectroscopic and Analytical Characterization
A thorough understanding of a molecule's spectral properties is fundamental for its identification, purity assessment, and structural elucidation. While publicly available spectra for this specific compound are scarce, we can predict the key features based on its functional groups and the analysis of similar indanone structures.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons would be diastereotopic and appear as two distinct signals, likely doublets of doublets, due to geminal and vicinal coupling. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent. The methoxy protons will present as a sharp singlet around 3.7-3.9 ppm.
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¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ketone carbonyl carbon around 195-205 ppm and the ester carbonyl carbon around 170-175 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The quaternary carbon bearing the hydroxyl and ester groups would appear around 70-80 ppm. The methylene carbon and the methoxy carbon will have signals in the upfield region of the spectrum.[8][9]
2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
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A broad band in the region of 3200-3500 cm⁻¹ for the O-H stretching of the hydroxyl group.
-
A strong, sharp peak around 1720-1740 cm⁻¹ for the C=O stretching of the ester carbonyl.
-
Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the ketone carbonyl.
-
C-O stretching bands for the ester and hydroxyl groups in the 1000-1300 cm⁻¹ region.
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C-Cl stretching vibration in the fingerprint region.
2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 240 would be expected, along with a characteristic [M+2]⁺ peak at m/z 242 with approximately one-third the intensity, confirming the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and the methoxycarbonyl group (-COOCH₃).
Chemical Reactivity and Mechanistic Pathways
The reactivity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is governed by its ketone, tertiary alcohol, and ester functionalities.
3.1. Oxidation
The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bond.
3.2. Reduction
The ketone group is susceptible to reduction by various reducing agents. For instance, sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the adjacent quaternary center.
Reduction of the ketone in 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.
3.3. Hydrolysis
The methoxycarbonyl group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.
Alkaline Hydrolysis Workflow:
Step-by-step workflow for the alkaline hydrolysis of the ester group.
Synthesis Protocols
The primary documented synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is as an intermediate in the production of Indoxacarb.[10] The synthesis generally involves the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.
Asymmetric Hydroxylation Protocol:
A notable method involves the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.[11]
-
Catalyst Formation: In a nitrogen-purged reaction vessel, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine and vanadyl acetylacetonate [VO(acac)₂] are dissolved in a suitable solvent to form a chiral complex.[5][11]
-
Reaction: To this catalyst solution, 5-chloro-2-methoxycarbonyl-1-indanone and an oxidizing agent (e.g., cumene hydroperoxide) are added.[11]
-
Reaction Conditions: The reaction is typically maintained at a controlled temperature (e.g., 55 °C) for several hours.[11]
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, followed by purification (e.g., chromatography) to yield (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with high enantiomeric excess.[11]
Applications in Drug Discovery and Agrochemicals
5.1. Agrochemicals: The Gateway to Indoxacarb
5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a pivotal intermediate in the synthesis of Indoxacarb, an oxadiazine insecticide. The specific chirality of this intermediate is crucial for the biological activity of the final product.
5.2. A Scaffold for Medicinal Chemistry
The indanone core is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[12][13] Derivatives of indanone have shown a broad spectrum of biological activities, including:
-
Neuroprotective Agents: The indanone scaffold is present in drugs like Donepezil, used for the treatment of Alzheimer's disease.[12][13][14] Indanone derivatives can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes implicated in neurodegenerative disorders.[14][15]
-
Anticancer Agents: Certain indanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[16][17]
-
Antimicrobial and Antiviral Agents: The indanone moiety has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[12][13][17][18][19]
The functional groups on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone provide multiple handles for chemical modification, making it an attractive starting material for the synthesis of a library of novel indanone derivatives for biological screening.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. It is intended for research use only.[1][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or fumes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a molecule of significant interest, bridging the worlds of agrochemicals and pharmaceuticals. While its role in the synthesis of Indoxacarb is well-established, its potential as a versatile building block for the development of new therapeutic agents is an exciting and underexplored frontier. The unique combination of a privileged indanone scaffold with strategically placed functional groups makes it a valuable tool for medicinal chemists. It is our hope that this technical guide will inspire further research into the rich chemistry and biological potential of this intriguing compound.
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